molecular formula C16H16O3 B8317578 3,5-Dimethoxy-3'-acetylbiphenyl CAS No. 251320-81-7

3,5-Dimethoxy-3'-acetylbiphenyl

Cat. No.: B8317578
CAS No.: 251320-81-7
M. Wt: 256.30 g/mol
InChI Key: YSSWHFXVSZSWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-3'-acetylbiphenyl is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

251320-81-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-[3-(3,5-dimethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O3/c1-11(17)12-5-4-6-13(7-12)14-8-15(18-2)10-16(9-14)19-3/h4-10H,1-3H3

InChI Key

YSSWHFXVSZSWDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 3,5-dimethoxyphenyl chloride (173 mg, 1.0 mmol), 3-acetylphenylboron dihydroxide (246 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0 M NaOH (20 mL). The organic layer was washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 232 mg (91%) of the title compound.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

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